molecular formula C9H12ClN3OS B1225961 1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea

1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea

Cat. No. B1225961
M. Wt: 245.73 g/mol
InChI Key: YVCJRAQYWBIIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Synthesis and Derivative Formation

1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with primary and secondary amines to yield novel amino acid derivatives. When treated with hydrazine, it affords pyridazine derivatives, and with phenyl hydrazine, it produces phenylhydrazone. Furthermore, its reaction with 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates, and thiourea derivatives leads to the formation of pyridopyrimidine, quinoxaline, 2-thioxo-1,3-thiazole, and 4-hydroxy-1,3-thiazole, respectively. Some of these synthesized compounds have demonstrated antimicrobial activities against various strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).

Biological Activities and DNA Binding

Thiourea derivatives, including those similar in structure to 1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea, have been explored for their DNA-binding capabilities and biological activities. A study focusing on nitrosubstituted acyl thioureas revealed that these compounds interact with DNA, which could hint at their potential anti-cancer properties. This interaction was assessed using cyclic voltammetry and UV–vis spectroscopy, supported by computational studies. The binding constants determined from this research suggest a strong affinity of these thiourea derivatives towards DNA, which is crucial for their biological efficacy (Tahir et al., 2015).

Antimicrobial and Structural Studies

Thiourea compounds, akin to 1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea, are also known for their antimicrobial properties. A newly synthesized thiourea derivative underwent extensive characterization, including single crystal X-ray diffraction analysis, to ascertain its structure. This compound, alongside others, was tested for antimicrobial efficacy against pathogenic bacteria and fungi, showcasing significant activity. Such studies highlight the potential of thiourea derivatives in the development of new antimicrobial agents (Atis et al., 2012).

properties

Product Name

1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

IUPAC Name

1-amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea

InChI

InChI=1S/C9H12ClN3OS/c1-5-3-7(12-9(15)13-11)8(14-2)4-6(5)10/h3-4H,11H2,1-2H3,(H2,12,13,15)

InChI Key

YVCJRAQYWBIIEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=S)NN

solubility

22.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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